molecular formula C14H26Cl2N4 B2386290 1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine dihydrochloride CAS No. 1306605-11-7

1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine dihydrochloride

Cat. No. B2386290
CAS RN: 1306605-11-7
M. Wt: 321.29
InChI Key: YIDQSMIHNZGDPV-UHFFFAOYSA-N
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Description

This compound, also known as MP-102, is a novel compound that has gained significant attention in various fields. It has a molecular formula of C14H26Cl2N4 and a molecular weight of 321.29 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The pyrimidine ring is substituted with two methyl groups and the piperidine ring is substituted with a propyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 321.29 and a molecular formula of C14H26Cl2N4 . Other specific physical and chemical properties such as boiling point and storage conditions are not provided in the available resources .

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available resources .

Future Directions

While specific future directions for this compound are not mentioned in the available resources, pyrimidine derivatives have been applied on a large scale in the medical and pharmaceutical fields . This suggests that this compound could potentially have applications in these areas.

properties

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4.2ClH/c1-4-7-15-13-5-8-18(9-6-13)14-10-11(2)16-12(3)17-14;;/h10,13,15H,4-9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDQSMIHNZGDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCN(CC1)C2=NC(=NC(=C2)C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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